molecular formula C19H19N3O2S B8677216 6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil

6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil

Cat. No.: B8677216
M. Wt: 353.4 g/mol
InChI Key: LKEJKHCUSJVBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

6-amino-1-(2-methylphenyl)-3-[(2-methylsulfanylphenyl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C19H19N3O2S/c1-13-7-3-5-9-15(13)22-17(20)11-18(23)21(19(22)24)12-14-8-4-6-10-16(14)25-2/h3-11H,12,20H2,1-2H3

InChI Key

LKEJKHCUSJVBPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=O)N(C2=O)CC3=CC=CC=C3SC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Methylphenyl)-3-[2-(methylthio)benzyl]urea (23.47 g) and cyanoacetic acid (7.66 g) were ground together and acetic anhydride (23 ml) was added. The mixture was stirred and heated at 75°-80° C. for 30 h. Toluene (20 ml) was then added and heating continued for a further 16 hours. The reaction was cooled and filtered. The filtrate was heated to boiling and treated with charcoal. The solid was removed by filtration and the filtrate evaporated in vacuo. The resulting oil was dissolved in dichloromethane (300 ml) and trietbylamine (8.15 g) added. The mixture was stirred for 5 hours at room temperature and the solvent removed in vacuo. The residue was purified by column chromatography on silica gel eluting with ethyl acetate and the product was recrystallised from ethyl acetate. Yield=2.60 g.
Name
1-(2-Methylphenyl)-3-[2-(methylthio)benzyl]urea
Quantity
23.47 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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